molecular formula C13H11N3S B2999395 N-phenyl-1H-4,1,2-benzothiadiazin-3-amine CAS No. 860787-55-9

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine

Cat. No.: B2999395
CAS No.: 860787-55-9
M. Wt: 241.31
InChI Key: QWQBBZCYVURUFN-UHFFFAOYSA-N
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Description

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine is a heterocyclic compound with a unique structure that includes a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-4,1,2-benzothiadiazin-3-amine typically involves the reaction of 2-aminobenzenesulfonamide with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 2-aminobenzenesulfonamide and phenyl isothiocyanate.

    Solvent: Dichloromethane or ethanol.

    Reaction Conditions: Heating the mixture to a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-phenyl-1H-4,1,2-benzothiadiazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine can be compared with other similar compounds, such as:

    N-phenyl-1H-2,1,4-benzothiadiazin-3-amine: Similar structure but different substitution pattern.

    1H-4,1,2-benzothiadiazin-3-amine, N-phenyl-: Another isomer with distinct properties.

    2H-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives: Compounds with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-phenyl-1,2-dihydro-4,1,2-benzothiadiazin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-6-10(7-3-1)14-13-16-15-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQBBZCYVURUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NNC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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